N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylpropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzimidazole ring fused to a phenyl group, which is further connected to a dimethylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Coupling with Phenyl Group: The benzimidazole derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Attachment of Dimethylpropanamide Moiety: Finally, the phenyl-benzimidazole intermediate is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-1,3-benzothiazol-2-yl)phenyl]-2,2-dimethylpropanamide: Similar structure but contains a benzothiazole ring instead of a benzimidazole ring.
N-[4-(1H-1,3-benzimidazol-2-yl)phenyl]-2,2-dimethylbutanamide: Similar structure but with a butanamide moiety instead of a propanamide moiety.
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of a benzimidazole ring with a dimethylpropanamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)17(22)19-13-10-8-12(9-11-13)16-20-14-6-4-5-7-15(14)21-16/h4-11H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIKJDYPBQUHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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